3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde
Description
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde is an organic compound with a complex structure, featuring multiple functional groups including bromine, methoxy, and aldehyde
Properties
IUPAC Name |
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO4/c1-12-4-5-15(8-13(12)2)22-6-7-23-18-16(19)9-14(11-20)10-17(18)21-3/h4-5,8-11H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEFSTUMEUSKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . This is followed by the introduction of the ethoxy and dimethylphenoxy groups through etherification reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzoic acid.
Reduction: 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxybenzaldehyde
- 3-bromo-2,4-dimethylphenol
- 4-bromo-3,5-dimethylphenol
Uniqueness
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and can serve as a versatile intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
